![molecular formula C18H26N2O5S B4424200 4-{2-methoxy-5-[(4-methyl-1-piperidinyl)sulfonyl]benzoyl}morpholine](/img/structure/B4424200.png)
4-{2-methoxy-5-[(4-methyl-1-piperidinyl)sulfonyl]benzoyl}morpholine
Vue d'ensemble
Description
4-{2-methoxy-5-[(4-methyl-1-piperidinyl)sulfonyl]benzoyl}morpholine, also known as Ro 31-8220, is a potent and selective inhibitor of protein kinase C (PKC). PKC is a family of serine/threonine kinases that play a crucial role in many cellular processes, including cell growth, differentiation, and apoptosis. Ro 31-8220 has been widely used in scientific research to investigate the role of PKC in various physiological and pathological conditions.
Mécanisme D'action
4-{2-methoxy-5-[(4-methyl-1-piperidinyl)sulfonyl]benzoyl}morpholine 31-8220 exerts its inhibitory effect on PKC by binding to the ATP-binding site of the enzyme. This prevents the phosphorylation of downstream substrates and leads to the inhibition of PKC-mediated signaling pathways.
Biochemical and Physiological Effects:
This compound 31-8220 has been shown to have a variety of biochemical and physiological effects. In cancer cells, this compound 31-8220 induces apoptosis and inhibits cell proliferation. In vascular smooth muscle cells, this compound 31-8220 inhibits contraction and induces relaxation. In neurons, this compound 31-8220 enhances synaptic plasticity and memory formation.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 4-{2-methoxy-5-[(4-methyl-1-piperidinyl)sulfonyl]benzoyl}morpholine 31-8220 is its selectivity for PKC. This allows researchers to specifically target the PKC pathway without affecting other signaling pathways. However, one limitation of this compound 31-8220 is its potential off-target effects. Researchers need to carefully design their experiments to ensure that any observed effects are due to PKC inhibition and not other factors.
Orientations Futures
There are several future directions for research on 4-{2-methoxy-5-[(4-methyl-1-piperidinyl)sulfonyl]benzoyl}morpholine 31-8220. One area of interest is the development of more selective PKC inhibitors that target specific isoforms of the enzyme. Another area of interest is the use of this compound 31-8220 in combination with other drugs to enhance its therapeutic efficacy. Additionally, further research is needed to fully understand the role of PKC in various physiological and pathological conditions and to identify new therapeutic targets for PKC inhibition.
Applications De Recherche Scientifique
4-{2-methoxy-5-[(4-methyl-1-piperidinyl)sulfonyl]benzoyl}morpholine 31-8220 has been used in a wide range of scientific research, including cancer research, cardiovascular research, and neuroscience research. In cancer research, this compound 31-8220 has been shown to inhibit the growth and proliferation of cancer cells by blocking the activation of PKC. In cardiovascular research, this compound 31-8220 has been used to investigate the role of PKC in the regulation of vascular smooth muscle contraction and relaxation. In neuroscience research, this compound 31-8220 has been used to study the role of PKC in synaptic plasticity and memory formation.
Propriétés
IUPAC Name |
[2-methoxy-5-(4-methylpiperidin-1-yl)sulfonylphenyl]-morpholin-4-ylmethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26N2O5S/c1-14-5-7-20(8-6-14)26(22,23)15-3-4-17(24-2)16(13-15)18(21)19-9-11-25-12-10-19/h3-4,13-14H,5-12H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SQONWCGAMBHESM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)S(=O)(=O)C2=CC(=C(C=C2)OC)C(=O)N3CCOCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26N2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[2-(4-morpholinyl)ethyl]-3-oxo-3H-benzo[f]chromene-2-carboxamide](/img/structure/B4424120.png)

![4-{[4-(5-oxo-3-pyrrolidinyl)phenyl]sulfonyl}-3,4-dihydro-2(1H)-quinoxalinone](/img/structure/B4424125.png)
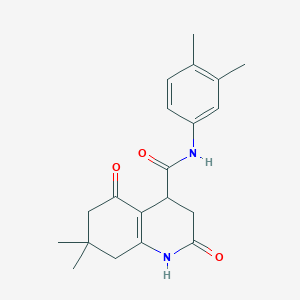
![N-[4-(1,3-benzothiazol-2-yl)benzyl]-2-methylpropanamide](/img/structure/B4424149.png)
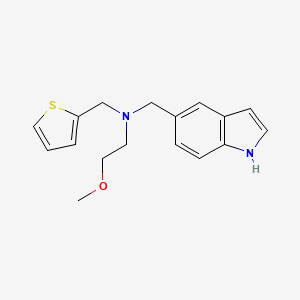
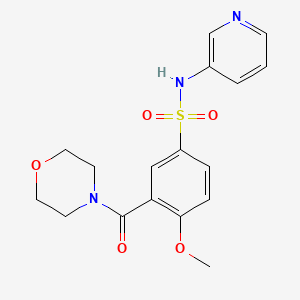
![3-[4-benzyl-5-(isopropylthio)-4H-1,2,4-triazol-3-yl]pyridine](/img/structure/B4424184.png)
![3-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-(3-hydroxyphenyl)propanamide](/img/structure/B4424192.png)
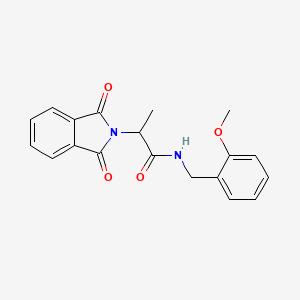
![4-[(aminocarbonyl)amino]-N-cyclohexylbenzamide](/img/structure/B4424214.png)
![N~2~-{3-[3-(1-azocanyl)-2-hydroxypropoxy]-4-methoxybenzyl}glycinamide](/img/structure/B4424222.png)
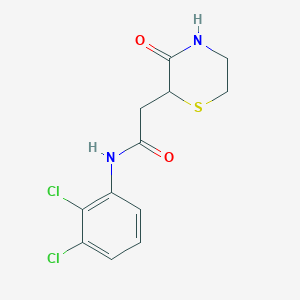
![3-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-(5-methyl-1,3,4-thiadiazol-2-yl)propanamide](/img/structure/B4424230.png)